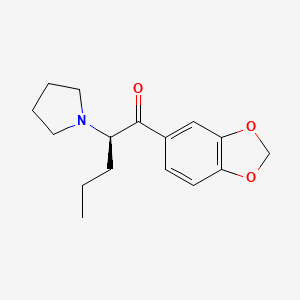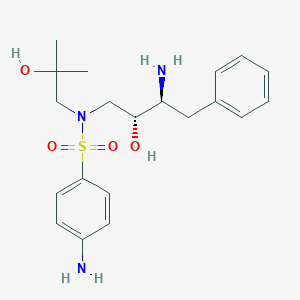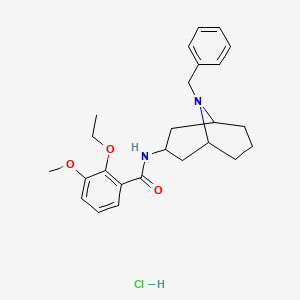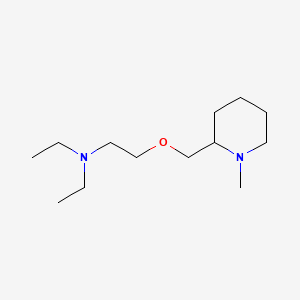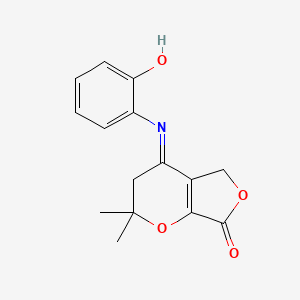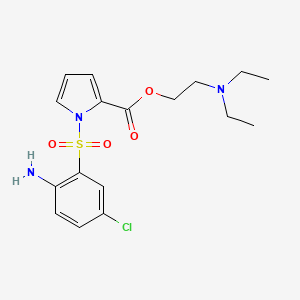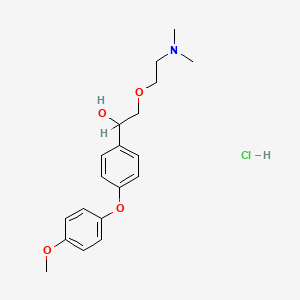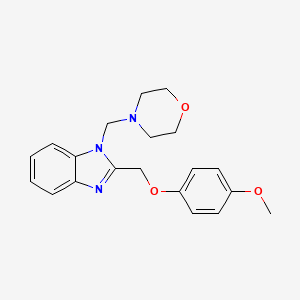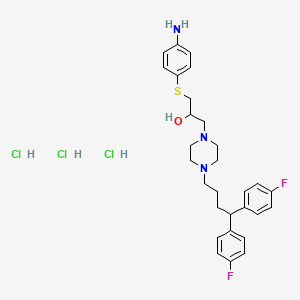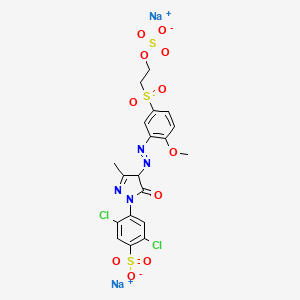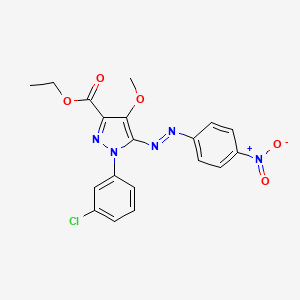
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxy group, and a nitrophenyl azo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole core through cyclocondensation reactions involving α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve the use of advanced purification techniques such as recrystallization and chromatography to ensure the compound’s high quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylate derivatives, while reduction can produce amino-substituted pyrazoles.
Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, its derivatives have been shown to inhibit certain enzymes involved in microbial and cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: A similar compound used as a catalyst in Mitsunobu reactions.
Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate: Another related compound with expanded substrate scope.
Uniqueness
Ethyl 1-(3-chlorophenyl)-4-methoxy-5-((4-nitrophenyl)azo)-1H-pyrazole-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
172701-51-8 |
|---|---|
Molecular Formula |
C19H16ClN5O5 |
Molecular Weight |
429.8 g/mol |
IUPAC Name |
ethyl 1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C19H16ClN5O5/c1-3-30-19(26)16-17(29-2)18(24(23-16)15-6-4-5-12(20)11-15)22-21-13-7-9-14(10-8-13)25(27)28/h4-11H,3H2,1-2H3 |
InChI Key |
OAKDANVXTBXCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1OC)N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



